molecular formula C8H3Br2N3 B1453209 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1221792-63-7

3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B1453209
CAS No.: 1221792-63-7
M. Wt: 300.94 g/mol
InChI Key: XHYHJZWIYPCQEE-UHFFFAOYSA-N
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Description

3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3Br2N3. It is known for its unique structure, which includes both bromine and nitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to achieve high yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of imidazo[1,2-a]pyridine, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,8-Dichloroimidazo[1,2-a]pyridine-6-carbonitrile
  • 3,8-Difluoroimidazo[1,2-a]pyridine-6-carbonitrile
  • 3,8-Diiodoimidazo[1,2-a]pyridine-6-carbonitrile

Uniqueness

3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3,8-dibromoimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2N3/c9-6-1-5(2-11)4-13-7(10)3-12-8(6)13/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYHJZWIYPCQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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